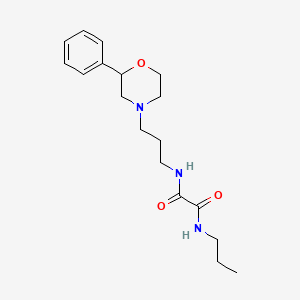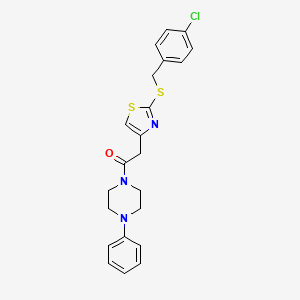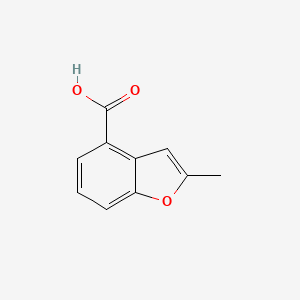
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide, also known as PPNP, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular diseases. PPNP has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide selectively inhibits the activity of PKC enzymes by binding to the ATP-binding site of the enzyme. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting the activity of PKC, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has the potential to modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been shown to inhibit the activity of PKC enzymes in vitro and in vivo. In preclinical studies, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been shown to inhibit the growth and proliferation of cancer cells, improve insulin sensitivity and glucose metabolism, and provide cardioprotective effects in animal models of myocardial infarction and heart failure. However, the exact biochemical and physiological effects of N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide are still under investigation.
实验室实验的优点和局限性
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC enzymes, which makes it a valuable tool for studying the role of PKC in various cellular processes. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide is also relatively easy to synthesize, and it has a high purity, which makes it suitable for in vitro and in vivo studies. However, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has some limitations as a research tool. It has a short half-life, which makes it difficult to administer in vivo. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide also has low solubility in water, which can limit its use in some experimental settings.
未来方向
For N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide research include investigating its effects on other cellular processes, such as inflammation and immune response, and exploring its potential as a combination therapy with other drugs. Additionally, further studies are needed to optimize the synthesis and formulation of N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide for in vivo use.
合成方法
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide can be synthesized by reacting N-propyl oxalamide with 3-(2-phenylmorpholino)propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide as a white solid with a purity of more than 95%.
科学研究应用
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. In addition, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been investigated for its potential cardioprotective effects in animal models of myocardial infarction and heart failure.
属性
IUPAC Name |
N'-[3-(2-phenylmorpholin-4-yl)propyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-9-19-17(22)18(23)20-10-6-11-21-12-13-24-16(14-21)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGHXFBFHHNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2904053.png)
![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate](/img/structure/B2904055.png)
![N-(4-methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B2904057.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2904058.png)
![N-Phenyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2904059.png)

![N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B2904064.png)
![3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2904066.png)
![3-[1,2,4]Triazol-1-yl-butyric acid](/img/structure/B2904069.png)


![3-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2904072.png)
![3-Tert-butyl-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2904073.png)